molecular formula C10H14O B8702258 2-Cyclohexen-1-one, 3-methyl-5-(1-methylethenyl)- CAS No. 98909-91-2

2-Cyclohexen-1-one, 3-methyl-5-(1-methylethenyl)-

Cat. No.: B8702258
CAS No.: 98909-91-2
M. Wt: 150.22 g/mol
InChI Key: QEIYJIPGTLKBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexen-1-one, 3-methyl-5-(1-methylethenyl)- is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 3-methyl-5-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3-methyl-5-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

98909-91-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,9H,1,4,6H2,2-3H3

InChI Key

QEIYJIPGTLKBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1)C(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 152 mg (1 mmol) of 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enone was obtained. The yield of the obtained 3-methyl-5-(prop-1-en-2-yl)cyclohexa-2-enone was determined and the result is shown in Table 2. (Yield 91%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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